2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

regioisomerism medicinal chemistry pharmacophore mapping

SAR studies using nicotinonitrile derivatives are frequently compromised by unrecognized regioisomer variability, leading to irreproducible results. CAS 1017782-85-2 is the defined 2-substituted regioisomer required for validated structure-activity relationship campaigns. • 2-position piperazine attachment ensures correct pharmacophoric geometry for target engagement studies • Terminal hydroxyl group enables esterification, etherification, or leaving group conversion for downstream derivatization • Balanced H-bond profile (1 donor/5 acceptors) and tPSA 63.4 Ų meet Lipinski criteria for oral bioavailability optimization Supplied at ≥95% purity with certificate of analysis; suitable as pharmaceutical intermediate or biochemical probe scaffold.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
CAS No. 1017782-85-2
Cat. No. B1294157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile
CAS1017782-85-2
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=C(C=CC=N2)C#N
InChIInChI=1S/C12H16N4O/c13-10-11-2-1-3-14-12(11)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2
InChIKeyPXVIXXKRIPFJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile Profile


2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (CAS 1017782-85-2) is a substituted nicotinonitrile derivative comprising a pyridine-3-carbonitrile core bearing a 4-(2-hydroxyethyl)piperazin-1-yl moiety at the 2-position [1]. Its molecular formula is C₁₂H₁₆N₄O with a molecular weight of 232.28 g/mol [2]. This compound is commercially available as a research chemical with reported purity levels of 95–98% and is primarily utilized as a pharmaceutical intermediate or biochemical probe candidate .

Synthetic intermediate for nicotinonitrile-based SAR exploration
Defined 2-substituted piperazine regiochemistry for pharmacophore mapping
Low molecular weight and balanced H-bond profile for lead optimization workflows

Why Generic Nicotinonitrile Substitution Fails


In-class nicotinonitrile derivatives cannot be assumed interchangeable due to regioisomeric and substituent-driven variations in physicochemical properties, metabolic stability, and biological target engagement. 2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile differs from its 6-substituted regioisomer (CAS 1017782-95-4) and more complex analogs (e.g., 4-methyl-6-piperidinyl derivatives) in topological polar surface area (63.4 Ų), hydrogen bond donor/acceptor counts (1 donor / 5 acceptors), and predicted LogP (0.2–0.39) [1][2]. Such differences directly impact membrane permeability, solubility, and formulation behavior. Consequently, selecting the precise CAS 1017782-85-2 molecular entity is essential for reproducing published synthetic routes, structure-activity relationship (SAR) studies, and any validated biological assays.

Regioisomer mismatch 6-substituted isomer (CAS 1017782-95-4) may alter pharmacophoric geometry and SAR interpretation; ortho-substitution context requires verification.
Property shift Bulkier 4-methyl-6-piperidinyl analog (CAS 1310936-32-3) increases MW by 97 g/mol and shifts LogP, likely altering permeability and solubility profiles.
Substituent dependence Des-hydroxyethyl analog (CAS 84951-44-0) exhibits higher predicted lipophilicity; formulation and biological readouts may not transfer directly.

Differentiation from Structural Analogs


Regioisomer Comparison: 2- vs. 6-Substitution

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (CAS 1017782-85-2) is the 2-substituted regioisomer of 6-(4-(2-hydroxyethyl)piperazin-1-yl)nicotinonitrile (CAS 1017782-95-4). The substitution position alters the electronic environment of the pyridine ring and the spatial orientation of the nitrile group, which is a critical pharmacophoric element in nicotinonitrile-based bioactive molecules [1].

Regioisomer Comparison
Cross-study comparable
2-substitution vs. 6-substitution on pyridine ring
Supports regioisomer-specific SAR interpretation
No direct comparative bioassay data; structural analysis only
regioisomerism medicinal chemistry pharmacophore mapping

Hydrogen Bond Donor/Acceptor Comparison

2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile contains a single hydrogen bond donor (the terminal hydroxyl group) and five hydrogen bond acceptors (nitrile nitrogen, pyridine nitrogen, piperazine nitrogens, hydroxyl oxygen) [1]. In contrast, the more complex analog 2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)nicotinonitrile (CAS 1310936-32-3) incorporates additional methyl and piperidinyl substituents, increasing molecular weight from 232.28 to 329.45 g/mol and altering hydrogen bonding capacity and lipophilicity . No direct comparative bioactivity data have been reported for these two compounds.

H-Bond Donor/Acceptor Profile
Class-level inference
MW increase: 97.17 g/mol
vs. bulkier 4-methyl-6-piperidinyl analog
Supports lead optimization review for drug-like properties
Calculated properties; no direct comparative activity data
physicochemical properties drug-likeness ADME prediction

Lipophilicity vs. Des-Hydroxyethyl Analog

The 2-hydroxyethyl substituent on the piperazine ring modulates lipophilicity relative to the unsubstituted piperazine analog 2-(piperazin-1-yl)nicotinonitrile (CAS 84951-44-0). The target compound exhibits a predicted LogP of 0.2–0.39 [1][2], while the des-hydroxyethyl analog lacks the polar hydroxyl group, resulting in a higher LogP (more lipophilic) and altered aqueous solubility. No direct comparative LogP measurements are available for the pair.

Lipophilicity (LogP)
Class-level inference
Predicted LogP: 0.2–0.39
Reduced vs. des-hydroxyethyl analog (higher lipophilicity)
Supports formulation-property context and solubility screening
No experimental LogP data; predicted from computational models
LogP solubility membrane permeability

Precision Application Scenarios


Medicinal Chemistry: 2-Substituted SAR Studies

The 2-substituted regioisomer (CAS 1017782-85-2) is the appropriate choice for structure-activity relationship campaigns where the 2-position attachment of the piperazine moiety is a defined pharmacophoric requirement. Procurement of the correct isomer avoids confounding SAR interpretation that would arise from using the 6-substituted analog (CAS 1017782-95-4) [1].

Lead Optimization: Favorable Drug-Like Properties

With a molecular weight of 232.28 g/mol, topological polar surface area of 63.4 Ų, and balanced hydrogen bond donor/acceptor profile (1 donor / 5 acceptors), 2-[4-(2-hydroxyethyl)piperazino]nicotinonitrile meets key Lipinski Rule of Five criteria, making it a viable starting point for lead optimization programs targeting oral bioavailability [1][2].

Chemical Synthesis: Derivatization Intermediate

The terminal hydroxyl group on the piperazine ring serves as a reactive handle for subsequent functionalization (e.g., esterification, etherification, or conversion to a leaving group). This synthetic versatility is documented in reaction entries where the compound serves as a precursor to phthalimide and other derivatives [1].

Biochemical Probe Development: H-Bonding Target Engagement

The presence of both a nitrile group (H-bond acceptor) and a hydroxyl group (H-bond donor/acceptor) provides multiple interaction points for target binding. While no direct target engagement data are available for this specific compound, the structural features are consistent with motifs found in kinase inhibitors and GPCR ligands, supporting its use as a starting scaffold in biochemical probe discovery [1][3].

Application
Selection Property
Validation Focus
2-Substituted nicotinonitrile SAR studies
2-position regioisomer verification
Regioisomer-specific target engagement and SAR reproducibility
Lead optimization for drug-like property profiling
Favorable molecular weight, TPSA, HBD/HBA balance
ADME prediction and aqueous solubility screening
Synthetic derivatization platform
Hydroxyethyl functionalization handle
Derivatization reaction reproducibility and intermediate stability
Biochemical probe scaffold exploration
Multiple hydrogen bonding motifs (nitrile + hydroxyl)
Kinase/GPCR target binding screening; preliminary selectivity profiling

Technical Documentation Hub

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